Product packaging for 6-Chlorohexan-1-amine hydrochloride(Cat. No.:CAS No. 76806-13-8)

6-Chlorohexan-1-amine hydrochloride

Cat. No.: B12114467
CAS No.: 76806-13-8
M. Wt: 172.09 g/mol
InChI Key: RCICWDOKHHRIHC-UHFFFAOYSA-N
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Description

6-Chlorohexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C6H15Cl2N and its molecular weight is 172.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15Cl2N B12114467 6-Chlorohexan-1-amine hydrochloride CAS No. 76806-13-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

76806-13-8

Molecular Formula

C6H15Cl2N

Molecular Weight

172.09 g/mol

IUPAC Name

6-chlorohexan-1-amine;hydrochloride

InChI

InChI=1S/C6H14ClN.ClH/c7-5-3-1-2-4-6-8;/h1-6,8H2;1H

InChI Key

RCICWDOKHHRIHC-UHFFFAOYSA-N

Canonical SMILES

C(CCCCl)CCN.Cl

Origin of Product

United States

Significance As a Building Block in Synthetic Methodologies

The synthetic utility of 6-Chlorohexan-1-amine (B3048195) hydrochloride stems from the presence of two distinct reactive sites: the nucleophilic amino group and the electrophilic carbon atom bonded to the chlorine atom. This dual functionality allows for sequential or orthogonal reactions, providing chemists with a versatile tool to construct intricate molecular architectures. The hydrochloride salt form enhances the compound's stability and handling properties without compromising the reactivity of the amine after deprotonation.

The primary amine serves as a potent nucleophile, readily participating in a variety of bond-forming reactions. These include, but are not limited to, N-alkylation, acylation, and reductive amination. These reactions are fundamental in the construction of amides, sulfonamides, and more complex nitrogen-containing heterocycles. The chloro group, on the other hand, is a good leaving group in nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups, such as azides, thiols, and cyanides. This orthogonal reactivity is a key feature that synthetic chemists exploit to build molecular complexity in a controlled and predictable manner.

A significant application of this building block is in the synthesis of heterocyclic compounds. The six-carbon chain provides the necessary spacer to facilitate intramolecular cyclization reactions. For instance, by reacting the amine terminus and subsequently activating the chloro-end, chemists can construct various saturated nitrogen-containing heterocycles, which are prevalent motifs in many biologically active compounds.

Furthermore, the chloroalkane moiety can be transformed into other functional groups, expanding its synthetic potential. For example, elimination reactions can introduce a terminal alkene, providing a handle for further functionalization through methods like olefin metathesis or hydroboration-oxidation.

Scope of Academic Research and Applications in Chemical Sciences

Direct Synthetic Routes to this compound

The direct synthesis of this compound involves methods that culminate in the formation of the target molecule, often through a final salt formation step. These routes are critical for efficient production and are subject to optimization to improve yield and purity.

Amine Chlorination and Hydrochloride Salt Formation Pathways

The creation of this compound fundamentally involves two key chemical transformations: the introduction of the chloro and amine functionalities onto a hexane (B92381) backbone and the subsequent formation of the hydrochloride salt.

One common strategy involves the nucleophilic substitution of a di-halogenated precursor, such as 1,6-dichlorohexane (B1210651) or 1,6-dibromohexane, with an amine source like ammonia (B1221849). Controlling the reaction conditions, including pH and temperature, is crucial to favor mono-substitution and minimize the formation of the diamine byproduct.

The final and essential step in these pathways is the formation of the hydrochloride salt. Amines are characteristically basic and react with strong mineral acids like hydrochloric acid (HCl). youtube.com In this acid-base reaction, the lone pair of electrons on the nitrogen atom of the amine group accepts a proton (H+) from the hydrochloric acid. This results in the formation of a positively charged ammonium (B1175870) ion and a chloride anion (Cl-). youtube.com The resulting ionic compound, 6-chlorohexan-1-ammonium chloride, is a salt. youtube.com This conversion to a salt often increases the compound's stability and crystallinity, which can simplify its purification and handling. youtube.comgoogle.com

Computational studies on analogous systems, such as the reaction of hypochlorous acid (HOCl) with various amines, show that the presence of explicit solvent molecules, like water, is crucial in determining the reaction mechanism and is particularly influential in N-chlorination processes. rsc.org While not a direct synthesis of the title compound's carbon-chlorine bond, this highlights the intricate role of the reaction environment in amine-related chlorination reactions. rsc.org

Exploration of Alternative Preparative Strategies for the Compound

Beyond the direct amination of dihaloalkanes, other strategies can be employed to synthesize 6-Chlorohexan-1-amine. One alternative route begins with ε-caprolactam. The ring-opening of caprolactam can generate derivatives that can be further modified to introduce the chloro group and form the final amine hydrochloride.

Another approach is the reduction of 6-chlorohexanenitrile (B10956). The nitrile group (-CN) can be reduced to a primary amine (-CH₂NH₂) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The starting 6-chlorohexanenitrile can be prepared from 6-chlorohexan-1-ol. This multi-step sequence provides a reliable pathway to the target amine, which is then converted to its hydrochloride salt.

A further strategy involves the Gabriel synthesis, starting with potassium phthalimide (B116566) and 1,6-dichlorohexane. This method provides a controlled way to introduce a primary amine, minimizing the over-alkylation that can occur with ammonia. After the initial substitution, the phthalimide group is removed, typically by hydrolysis with a strong acid like HCl, which simultaneously forms the desired hydrochloride salt of the amine.

Precursor Synthesis and Derivatization Routes Relevant to this compound

The efficient synthesis of this compound is heavily dependent on the availability and synthesis of key precursors. Optimizing the preparation of these starting materials is as crucial as the final synthesis steps.

Synthetic Approaches to Halogenated Hexanol Precursors (e.g., 6-Chlorohexan-1-ol)

6-Chlorohexan-1-ol is a vital precursor, as the hydroxyl group can be readily converted into an amine. The synthesis of this monochlorinated alcohol from 1,6-hexanediol (B165255) presents the challenge of selective substitution, as the diol has two reactive hydroxyl groups.

A common method involves the reaction of 1,6-hexanediol with concentrated hydrochloric acid. researchgate.netorgsyn.org To favor the formation of the mono-chloro product over the 1,6-dichlorohexane byproduct, reaction conditions must be carefully controlled. One approach uses a specific molar ratio of 1,6-hexanediol to concentrated HCl (e.g., 1:5) and a defined reaction time (e.g., 12 hours) to achieve a reported yield of 56%. researchgate.net Separation of the desired 6-chlorohexan-1-ol from the starting diol and the dichloro-byproduct is typically achieved by fractional distillation under reduced pressure. researchgate.netorgsyn.org

Another reported high-yield method utilizes molybdenum hexacarbonyl (Mo(CO)₆) with carbon tetrachloride (CCl₄) in a pressure vessel, claiming a 98% yield. researchgate.net

For smaller-scale syntheses where chromatographic separation is feasible, a protection group strategy can be employed. researchgate.net One of the hydroxyl groups of 1,6-hexanediol is first protected (e.g., by acylation), and the remaining free hydroxyl group is then converted to a chloride using a reagent like thionyl chloride (SOCl₂) in pyridine. The protecting group is subsequently removed under acidic conditions to yield the pure 6-chlorohexan-1-ol. researchgate.net

Table 1: Comparison of Synthetic Methods for 6-Chlorohexan-1-ol

MethodReagentsReported YieldKey Considerations
Direct Chlorination1,6-Hexanediol, Concentrated HCl~56% researchgate.netRequires careful control of stoichiometry and reaction time to maximize mono-chlorination. Product mixture requires fractional distillation. researchgate.netorgsyn.org
Catalytic Chlorination1,6-Hexanediol, Mo(CO)₆, CCl₄~98% researchgate.netRequires a pressure vessel. Offers very high yield. researchgate.net
Protection Group Strategy1,6-Hexanediol, Protecting Agent, SOCl₂, Deprotection AgentGood to high, but multi-stepInvolves more steps (protection, chlorination, deprotection) but offers high purity, suitable for smaller scales. researchgate.net

Mechanochemical Approaches in Analogous Amine Synthesis

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, is an emerging field in green chemistry. A study has highlighted the use of mechanochemical techniques to synthesize amines directly from alcohols, a method applicable to precursors like 6-chlorohexan-1-ol. This approach allows for solvent-free reactions, reducing waste and often increasing reaction efficiency. The process typically involves milling the alcohol with an aminating agent in a ball mill, where the mechanical energy drives the reaction forward. This technique represents a potentially more sustainable and efficient route for preparing amines compared to traditional solvent-based methods.

Targeted Functional Group Introduction Strategies in Related Hexane Derivatives

Achieving selective functionalization on a linear hexane chain is a fundamental challenge in organic synthesis. For precursors to 6-Chlorohexan-1-amine, strategies often rely on the differential reactivity of functional groups or the use of protecting groups.

As mentioned for 6-chlorohexan-1-ol synthesis, protecting one of the two hydroxyl groups in 1,6-hexanediol is a classic strategy to achieve mono-functionalization. researchgate.net This allows for the selective transformation of the unprotected hydroxyl group into a chloride. The choice of protecting group is critical, as it must be stable under the chlorination conditions but easily removable afterward without affecting the newly introduced chloro group.

In cases starting with a di-halogenated hexane, such as 1,6-dichlorohexane, achieving mono-amination requires careful control of stoichiometry. By using a large excess of the dihalide relative to the amine source (e.g., ammonia or a primary amine), the probability of a single substitution event is increased, thereby minimizing the formation of the undesired diamine product. The resulting product mixture must then be carefully separated.

Reactivity and Mechanistic Investigations of 6 Chlorohexan 1 Amine Hydrochloride

Nucleophilic Substitution Reactions at the Halogen Center

The presence of a chlorine atom on the terminal carbon of the hexane (B92381) chain makes 6-chlorohexan-1-amine (B3048195) susceptible to nucleophilic substitution reactions. As a primary haloalkane, these reactions generally proceed via an SN2 (bimolecular nucleophilic substitution) mechanism. In this process, a nucleophile directly attacks the slightly electropositive carbon atom bonded to the electronegative chlorine atom, leading to the displacement of the chloride ion in a single, concerted step. wikipedia.org

The reactivity of haloalkanes in substitution reactions is heavily dependent on the strength of the carbon-halogen bond. chemguide.co.uk Weaker bonds are broken more easily, leading to higher reaction rates. The bond energies for carbon-halogen bonds decrease down the group, making iodoalkanes the most reactive and fluoroalkanes the least reactive. chemguide.co.uksavemyexams.com

Table 1: Carbon-Halogen Bond Enthalpies

Bond Average Bond Enthalpy (kJ/mol)
C-F 485
C-Cl 328
C-Br 276
C-I 240

This table illustrates the trend in bond strength, which is inversely related to reactivity in substitution reactions. chemguide.co.uksavemyexams.com

A variety of nucleophiles can be employed to displace the chlorine atom in 6-chlorohexan-1-amine, leading to a wide array of derivatives. Common examples include:

Cyanide ions (CN⁻): Reaction with sodium or potassium cyanide extends the carbon chain by one, forming a nitrile. This is a synthetically useful transformation as nitriles can be further hydrolyzed to carboxylic acids or reduced to primary amines. wikipedia.orgstudymind.co.uk

Azide (B81097) ions (N₃⁻): The substitution with sodium azide yields an alkyl azide. Azides are valuable intermediates, particularly in "click chemistry" for bioconjugation or can be reduced to form primary amines. wikipedia.org

Hydroxide (B78521) ions (OH⁻): In an aqueous solution, hydroxide can act as a nucleophile to produce 6-aminohexan-1-ol. However, under strongly basic conditions, especially with a hindered base, elimination reactions to form an alkene can compete with substitution. chemguide.co.uklibretexts.org

Iodide ions (I⁻): The Finkelstein reaction involves the exchange of a halogen for another. Reacting 6-chlorohexan-1-amine with sodium iodide in acetone (B3395972) can convert it to the more reactive 6-iodohexan-1-amine, as sodium chloride is insoluble in acetone and precipitates, driving the reaction forward. wikipedia.org

Chemical Transformations Involving the Primary Amine Moiety

The primary amine group (-NH₂) is a nucleophilic and basic center, allowing for a different set of chemical reactions. As the compound is a hydrochloride salt, the amine is protonated to form an ammonium (B1175870) ion (-NH₃⁺). To engage the amine in nucleophilic reactions, it must first be deprotonated by treatment with a base.

The primary amine of 6-chlorohexan-1-amine can react with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The process is reversible and the pH must be carefully controlled; it is generally fastest around pH 5. lumenlearning.comlibretexts.org

The mechanism proceeds through several steps:

Nucleophilic Addition: The lone pair of the primary amine attacks the electrophilic carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. libretexts.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (H₂O). libretexts.org

Elimination of Water: The lone pair on the nitrogen forms a double bond with the carbon, expelling a water molecule and forming an iminium ion. libretexts.org

Deprotonation: A base removes the proton from the nitrogen to yield the neutral imine. libretexts.org

The amine group is basic and readily reacts with acids to form ammonium salts. Since the starting material is 6-chlorohexan-1-amine hydrochloride, the amine group already exists in its protonated ammonium form. The equilibrium between the free amine and the ammonium salt is dependent on the pH of the solution.

The primary amine can be alkylated to form secondary and tertiary amines. This is a nucleophilic substitution reaction where the amine acts as the nucleophile, attacking an alkyl halide. The reaction can be difficult to control, often resulting in a mixture of mono-, di-, and even tri-alkylated products, as the resulting secondary and tertiary amines are often more nucleophilic than the starting primary amine.

More controlled and efficient methods for N-alkylation exist. For instance, primary amines can be converted into secondary amines in a one-pot reaction with an alcohol, catalyzed by gold clusters. d-nb.info This process involves the initial oxidation of the alcohol to an aldehyde, formation of an imine with the primary amine, and subsequent hydrogenation of the imine to the secondary amine. d-nb.info

Comparative Reactivity Studies with Structural Analogs

Introducing an alkene or alkyne functionality into the carbon chain of a haloalkane can significantly influence the reactivity of the halogen atom. Halogens directly attached to sp²-hybridized carbons (vinylic halides) or sp-hybridized carbons are generally unreactive towards nucleophilic substitution under standard SN1 or SN2 conditions. libretexts.org

However, if the halogen remains on a saturated sp³-hybridized carbon while a double or triple bond is present elsewhere in the molecule, the reactivity can be altered. For example, in a molecule like 6-chlorohex-2-ene, the C-Cl bond remains susceptible to substitution. The presence of the pi bond can influence the reaction rate through several mechanisms:

Electronic Effects: The pi system can exert inductive or resonance effects that alter the electron density at the reaction center.

Intramolecular Reactions: The double bond can act as an internal nucleophile, leading to cyclization reactions, a process known as anchimeric assistance or neighboring group participation.

Steric Hindrance: The geometry of the double bond (cis/trans) might affect the accessibility of the reaction center to the incoming nucleophile.

In haloalkynes, the presence of the halogen can enhance the reactivity of the alkyne itself in reactions like [2+2] cycloadditions. acs.org Furthermore, haloalkynes can undergo nucleophilic addition reactions, which are synthetically valuable for creating functionalized alkenes. acs.org

The reactivity of dihaloalkanes depends on the nature and position of the halogen atoms. In a compound with two different halogens, such as 1-bromo-6-chlorohexane, the weaker carbon-bromine bond will break more readily than the stronger carbon-chlorine bond. chemguide.co.uk Consequently, nucleophilic substitution will preferentially occur at the carbon bearing the bromine atom.

Table 2: Comparative Reactivity of Dihaloalkanes

Compound Structure Key Reactivity Feature
1,6-Dichlorohexane (B1210651) Cl-(CH₂)₆-Cl Both C-Cl bonds have equal reactivity towards nucleophiles.
1-Bromo-6-chlorohexane Br-(CH₂)₆-Cl The C-Br bond is more reactive towards nucleophilic substitution than the C-Cl bond.

In dihaloalkanes where the halogens are on adjacent carbons (vicinal dihalides) or the same carbon (geminal dihalides), elimination reactions are common. For example, treatment with a strong base can lead to the formation of alkynes through a double dehydrohalogenation reaction. wikipedia.org For a compound like 1,6-dichlorohexane, the separation of the halogens prevents such direct interaction, and its reactivity is primarily characterized by substitution at one or both ends of the chain.

Mechanistic Insights into Bond Transformations

The reactivity of this compound is characterized by several key mechanistic pathways that dictate its transformation in chemical reactions. These pathways include nucleophilic substitution, electrochemical reduction, and the influence of neighboring group participation. Understanding these mechanisms is crucial for predicting reaction outcomes and designing synthetic strategies involving this versatile compound.

SN2 Mechanistic Pathways Characterization

The primary SN2 mechanistic pathway for 6-chlorohexan-1-amine involves an intramolecular nucleophilic attack by the terminal amine group on the carbon atom bearing the chlorine atom. This process results in the formation of a cyclic product, azepane, a seven-membered saturated heterocycle. This intramolecular cyclization is a classic example of an SN2 reaction where the nucleophile and the electrophile are part of the same molecule.

The reaction proceeds via a backside attack of the nitrogen's lone pair of electrons on the C-Cl bond. This attack occurs in a single, concerted step, leading to the displacement of the chloride ion and the formation of the C-N bond, thus closing the ring. The transition state for this reaction involves a partially formed C-N bond and a partially broken C-Cl bond.

The rate of this intramolecular SN2 reaction is significantly influenced by the length of the carbon chain. A six-carbon chain provides the optimal geometry for the terminal amine to attack the carbon-bearing halogen, leading to the formation of a thermodynamically stable, strain-free seven-membered ring. Shorter or longer chains would either result in highly strained rings or a decreased probability of the reactive ends encountering each other.

While specific kinetic data for the cyclization of this compound is not extensively reported in readily available literature, the principles of SN2 reactions of haloalkanes provide a solid framework for understanding its behavior. The reaction is bimolecular in nature (in this case, intramolecular), and its rate is dependent on the concentration of the substrate.

Table 1: Factors Influencing the Intramolecular SN2 Cyclization of 6-Chlorohexan-1-amine

FactorInfluence on Reaction RateRationale
Solvent Polar aprotic solvents are generally favored.Solvents like DMF or DMSO can solvate the cation but do not strongly solvate the nucleophilic amine, enhancing its reactivity.
Temperature Increased temperature generally increases the rate.Provides the necessary activation energy for the reaction to proceed.
pH The free amine is the active nucleophile.The hydrochloride salt must be neutralized to the free amine for the intramolecular attack to occur. The concentration of the free amine is pH-dependent.

Electrochemical Reduction Mechanisms

The electrochemical reduction of this compound involves the transfer of electrons to the C-Cl bond, leading to its cleavage. While specific studies on this particular molecule are scarce, the general mechanism for the electrochemical reduction of alkyl halides provides a strong basis for understanding this process. acs.org

The reduction typically proceeds via a one-electron transfer to the lowest unoccupied molecular orbital (LUMO) of the molecule, which is associated with the C-Cl bond. This initial electron transfer results in the formation of a radical anion intermediate.

Reaction Scheme: R-Cl + e⁻ → [R-Cl]•⁻

This radical anion is highly unstable and rapidly fragments, cleaving the carbon-halogen bond to produce an alkyl radical and a halide ion.

[R-Cl]•⁻ → R• + Cl⁻

The resulting alkyl radical can then undergo further reduction at the electrode surface to form a carbanion, which is subsequently protonated by a proton source in the medium (such as the solvent or the ammonium group of another molecule) to yield the final alkane product.

R• + e⁻ → R⁻ R⁻ + H⁺ → R-H

Cyclic voltammetry is a key technique used to study such mechanisms. researchgate.netlibretexts.org A typical cyclic voltammogram for an irreversible reduction of an alkyl halide would show a single reduction peak on the forward scan with no corresponding oxidation peak on the reverse scan. The peak potential provides information about the energy required for the initial electron transfer.

Table 2: General Steps in the Electrochemical Reduction of an Alkyl Chloride

StepProcessIntermediate/Product
1 Single electron transfer to the C-Cl bond.Radical anion ([R-Cl]•⁻)
2 Fragmentation of the radical anion.Alkyl radical (R•) and Chloride ion (Cl⁻)
3 Second electron transfer to the alkyl radical.Carbanion (R⁻)
4 Protonation of the carbanion.Alkane (R-H)

Anchimeric Assistance in Related Functionalizations

Anchimeric assistance, or neighboring group participation (NGP), plays a significant role in the reactivity of 6-chlorohexan-1-amine. wikipedia.org The terminal amino group acts as an internal nucleophile, assisting in the displacement of the leaving group (chloride). This participation leads to a significant rate enhancement compared to a similar reaction without the neighboring group. wikipedia.orgdalalinstitute.com

In the case of 6-chlorohexan-1-amine, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom bonded to the chlorine. This intramolecular attack is the first step in the formation of the cyclic azepane. This process is much faster than the intermolecular attack of an external nucleophile would be at the same concentration. dalalinstitute.com

The mechanism involving anchimeric assistance proceeds in two steps:

Intramolecular Attack: The neighboring amino group attacks the carbon center, displacing the chloride ion and forming a cyclic ammonium salt intermediate (in this case, the protonated azepane). This step is an intramolecular SN2 reaction.

Nucleophilic Attack (if applicable): If an external nucleophile is present and the reaction conditions are suitable, it can then attack one of the carbons of the cyclic intermediate, leading to a ring-opened product. However, in the absence of a strong external nucleophile, the formation of the stable azepane ring is the predominant outcome.

The effectiveness of anchimeric assistance is highly dependent on the size of the ring being formed in the transition state. The formation of five- and six-membered rings is generally the most favored, but the formation of the seven-membered azepane ring from 6-chlorohexan-1-amine is also efficient due to the relatively low strain of the resulting ring.

Table 3: Comparison of Intermolecular vs. Intramolecular (NGP) Substitution

FeatureIntermolecular SN2 ReactionIntramolecular SN2 with Anchimeric Assistance
Nucleophile ExternalInternal (neighboring group)
Reaction Rate SlowerSignificantly Faster
Effective Concentration Dependent on external nucleophile concentration.High, due to the proximity of the internal nucleophile.
Stereochemistry InversionRetention (due to double inversion)
Product of 6-Chlorohexan-1-amine Would require an external amine.Azepane (via cyclization)

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Intermediate in Pharmaceutical and Agrochemical Synthesis

The dual reactivity of 6-chlorohexan-1-amine (B3048195) hydrochloride makes it a significant building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The primary amine group is a potent nucleophile, readily participating in reactions to form amides, secondary amines, and other nitrogen-containing functionalities. Concurrently, the terminal chlorine atom can be displaced through nucleophilic substitution, enabling the introduction of a wide array of functional groups.

This versatility is crucial for constructing the complex molecular architectures often required for biologically active compounds. nih.gov In pharmaceutical synthesis, it serves as a precursor for active pharmaceutical ingredients (APIs), where its hexane (B92381) chain can act as a flexible spacer between different functional moieties within a drug molecule. nih.gov The ability to perform sequential reactions at either end of the molecule allows for the controlled and systematic assembly of these intricate structures. nih.gov

While direct applications in agrochemical synthesis are less prominently documented in publicly available literature, the fundamental reactivity of 6-chlorohexan-1-amine hydrochloride is pertinent to the construction of certain pesticides and herbicides. The structural motifs present in many agrochemicals, such as substituted amines and extended alkyl chains, could theoretically be derived from this intermediate.

Contributions to Polymer Chemistry and Material Science

The unique structure of this compound also lends itself to applications in the development of advanced materials, including specialty polymers and functionalized nanoparticles.

Integration into Specialty Polymer Architectures

Specialty polymers are designed for specific, high-performance applications and often possess unique chemical, mechanical, or electrical properties. exlibrisgroup.com The synthesis of such polymers frequently involves the use of monomers with specific functional groups that can be polymerized or grafted onto a polymer backbone. mdpi.com this compound can serve as such a monomer or a modifying agent. For instance, the amine group can be used to initiate ring-opening polymerizations or to be incorporated into polyamides or polyimides. The chloro- group can then serve as a reactive site for post-polymerization modification, allowing for the attachment of other functional groups to tailor the polymer's final properties. This approach is valuable in creating polymers for specialized applications where precise control over the material's characteristics is essential. nih.gov

Functionalization of Nanoparticles for Advanced Materials

The surface modification of nanoparticles is critical for their application in fields ranging from drug delivery to catalysis. nih.gov Silica (B1680970) nanoparticles, for example, are often functionalized to enhance their stability in various media and to introduce specific functionalities. nih.govnsf.gov Amine-functionalized silica nanoparticles are commonly used in biological applications due to the positive charge conferred by the amine group. geandr.com

This compound is a candidate for such surface modifications. The amine group can be covalently attached to the surface of silica nanoparticles, often through silanization chemistry. The six-carbon chain acts as a spacer, extending the terminal chloro- group away from the nanoparticle surface. This chloro- group is then available for further chemical reactions, allowing the nanoparticle to be conjugated with other molecules, such as drugs, fluorescent dyes, or targeting ligands. This bifunctional linker capability is essential for creating sophisticated, multifunctional nanomaterials. nih.gov

Table 1: Comparison of Nanoparticle Functionalization Approaches
Functionalization StrategyDescriptionKey FeaturesPotential Role of this compound
Covalent Attachment Functional groups are chemically bonded to the nanoparticle surface.High stability, precise control over surface chemistry.Amine group can form a covalent bond with the nanoparticle surface.
Physical Adsorption Molecules are held on the nanoparticle surface by non-covalent forces.Simpler process, but molecules can desorb.Less common for this molecule, as covalent attachment is more robust.
Layer-by-Layer Assembly Alternating layers of positively and negatively charged polymers are deposited.Allows for the creation of thick, multifunctional coatings.Could be used in one of the polymer layers if appropriately derivatized.

Utilization in Liquid Crystal Polymer Precursors

Side-chain liquid crystalline polymers (SCLCPs) are a class of materials that combine the properties of polymers with the anisotropic behavior of liquid crystals. openaccessjournals.com A key design principle for SCLCPs is the decoupling of the motion of the liquid crystalline units (mesogens) from the polymer backbone. openaccessjournals.com This is typically achieved by introducing a flexible spacer between the backbone and the mesogen. medcraveebooks.com

The flexible hexyl chain of 6-chlorohexan-1-amine makes it a suitable candidate to act as such a spacer. In a hypothetical synthesis, the amine group could be attached to a polymer backbone, and the chloro- group could be substituted with a mesogenic unit. This would create a side chain where the mesogen has sufficient rotational and translational freedom to self-assemble into liquid crystalline phases, while still being tethered to the polymer chain. The length of the spacer is a critical parameter that influences the type of liquid crystalline phase formed and the transition temperatures of the material. researchgate.net

Applications in Supramolecular and Coordination Chemistry

The ability of this compound to participate in non-covalent interactions and to bind to metal centers makes it a molecule of interest in supramolecular and coordination chemistry.

Ligand Design and Coordination Complex Formation

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. youtube.com The amine group of 6-chlorohexan-1-amine is a Lewis base, meaning it has a pair of electrons that it can donate to a Lewis acidic metal center. geandr.com This allows it to act as a monodentate ligand, forming a coordinate covalent bond with a variety of transition metals. youtube.com

The presence of the chloro- group on the other end of the molecule adds another dimension to its coordination behavior. While the amine group binds to the metal, the chloro- group can act as a non-coordinating counter-ion or, in some cases, participate in weaker interactions with the metal center or adjacent ligands. docsity.com This dual functionality can be used to design complex coordination compounds with specific geometries and electronic properties. For example, it could be used to synthesize heteroleptic complexes, which contain more than one type of ligand. docsity.com The flexible alkyl chain also allows for the formation of chelate rings if the chloro- group is first substituted with another coordinating group, potentially leading to more stable metal complexes.

Exploration in Dendrimeric and Polymer-Supported Surfactant Systems

The unique structure of this compound lends itself to the synthesis of sophisticated macromolecular structures like dendrimers and functional polymers. While detailed, publicly available research focusing specifically on the extensive use of this compound in these areas is limited, its potential can be inferred from established principles of polymer and surfactant chemistry.

The primary amine group can act as a nucleophile to be grafted onto existing polymer backbones or to participate in the iterative growth steps of dendrimer synthesis. For instance, it can be reacted with electrophilic sites on a polymer, such as chloromethyl or epoxy groups, to tether the 6-chlorohexyl chain. The terminal chlorine atom then provides a reactive site for further functionalization. This secondary reaction can be used to introduce quaternary ammonium (B1175870) salts through reaction with a tertiary amine, a common strategy for creating cationic surfactants. Such polymer-supported surfactants are of interest for applications in catalysis, separation technologies, and as antimicrobial agents.

In dendrimer construction, 6-chlorohexan-1-amine could theoretically be used in the divergent synthesis approach. For example, the amine could react with a multifunctional core molecule. The terminal chloro groups of the attached arms would then need to be converted into a new functional group (e.g., an amine via reaction with ammonia (B1221849) or an azide (B81097) followed by reduction) to allow for the attachment of the next generation of building blocks. This multi-step process, however, is complex and may explain the limited specific examples in the literature.

A patent has mentioned 6-chlorohexan-1-amine in the context of preparing stable ionic dispersions of polyisocyanate-polyaddition products, which are related to polyurethane chemistry. google.com This suggests its role as a reactive component that can be incorporated into a polymer matrix, potentially to impart surfactant-like properties or to provide a handle for further cross-linking or functionalization. google.com

Table 1: Potential Synthetic Utility in Polymer and Surfactant Systems

Application Area Synthetic Role of 6-Chlorohexan-1-amine HCl Potential Product Key Reaction Type
Polymer-Supported Surfactants Grafting onto a polymer backbone via the amine group, followed by quaternization of the terminal chlorine. Cationic polymer-supported surfactant Nucleophilic substitution
Dendrimer Synthesis Used as a building block in divergent synthesis, with the amine reacting with the core and the chloro group being functionalized for the next generation. Functionalized dendrimer precursor Nucleophilic substitution, functional group interconversion

Utility in Biochemical Molecule Analog Synthesis, excluding biological effects

The this compound scaffold is particularly useful in medicinal chemistry for the synthesis of analogs of biochemical molecules, where it often serves as a flexible linker or spacer. This linker can connect a pharmacophore (the active part of a molecule) to another functional group, which might be a targeting moiety, a solubilizing group, or a tag for analytical purposes. The six-carbon chain provides spatial separation between the two connected parts, which can be crucial for optimal interaction with a biological target.

A notable application is in the synthesis of enzyme inhibitors. For instance, the 6-chlorohexyl moiety has been used to create N-alkylated iminosugar-based ligands designed to inhibit human lysosomal β-glucocerebrosidase. nih.govresearchgate.net In this type of synthesis, a precursor like 6-chlorohexanol is first used to create a longer bifunctional linker. nih.govresearchgate.net This linker, containing the 6-chlorohexyl group, is then attached to a core scaffold (like a benzoic acid derivative) before being coupled to the iminosugar amine. nih.govresearchgate.net The reaction of the terminal chlorine with the iminosugar's nitrogen atom forms the final N-alkylated product. nih.gov This synthetic strategy highlights the role of the 6-chlorohexyl group as a stable, flexible tether. nih.govresearchgate.net

The general synthetic pathway involves the reaction of the primary amine of 6-chlorohexan-1-amine (or a derivative where the chloro group is introduced from a precursor like 6-chlorohexanol) with an activated carboxylic acid or other electrophile on one molecule, followed by the reaction of the alkyl chloride end with a nucleophile (like an amine or thiol) on a second molecule. This modular approach allows for the systematic modification of biochemical probes and potential therapeutic agents.

Table 2: Research Findings on the Use of the 6-Chlorohexyl Moiety in Biochemical Analog Synthesis

Target Molecule Class Specific Example of Analog Role of the 6-Chlorohexyl Moiety Synthetic Precursor Mentioned
Enzyme Inhibitors N-Alkylated iminosugar ligands for β-glucocerebrosidase Flexible N-alkyl linker connecting the iminosugar to a benzoic acid ester scaffold. 6-Chlorohexanol nih.govresearchgate.net
Receptor Ligands General building block for bioactive molecules. Introduction of a six-carbon chain to modify physicochemical properties. iris-biotech.de 6-Chlorohexylamine

Advanced Analytical Methodologies for 6 Chlorohexan 1 Amine Hydrochloride Research

Spectroscopic Characterization Techniques Beyond Basic Identification

Advanced spectroscopic methods are indispensable for the detailed characterization of 6-Chlorohexan-1-amine (B3048195) hydrochloride, its reaction products, and intermediates. These techniques offer a deeper understanding of molecular structure and vibrational properties.

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a cornerstone for the structural confirmation of 6-Chlorohexan-1-amine hydrochloride. The chemical shifts observed in the NMR spectrum provide a detailed map of the molecule's carbon and proton environments. For instance, the protons on the carbon adjacent to the chlorine atom (CH₂Cl) typically resonate at a characteristic chemical shift of approximately 3.5–3.7 ppm, while the protons of the primary amine group (NH₂) are found in the range of 1.4–1.6 ppm.

Beyond static structural analysis, advanced NMR techniques can be employed for real-time reaction monitoring. By acquiring NMR spectra at various time points during a synthesis, researchers can track the consumption of reactants and the formation of products and intermediates. This kinetic data is crucial for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize the formation of byproducts.

Infrared and Raman Spectroscopy for Vibrational Analysis and In-Situ Monitoring

Infrared (IR) and Raman spectroscopy are powerful complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra provide a unique "fingerprint" based on the functional groups present. For this compound, characteristic vibrational bands corresponding to C-Cl, C-N, N-H, and C-H stretching and bending modes can be identified.

A comparative analysis of the IR and Raman spectra can offer a more complete vibrational assignment. kfupm.edu.sa Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the vibrational frequencies and intensities, aiding in the interpretation of the experimental spectra. researchgate.net Furthermore, these techniques are amenable to in-situ monitoring of reactions, allowing for the real-time observation of changes in functional groups as a reaction progresses. This capability is invaluable for understanding reaction mechanisms and identifying transient intermediates.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination of Products and Intermediates

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the molecular weight of this compound and any resulting products or intermediates. mdpi.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of a molecule. mdpi.com The monoisotopic mass of 6-Chlorohexan-1-amine is 135.0814771 Da. nih.gov

This level of precision is essential for confirming the identity of newly synthesized compounds and for distinguishing between species with very similar nominal masses. In the context of reaction monitoring, HRMS can be used to identify and characterize unexpected byproducts or transient intermediates that may not be observable by other techniques.

Adductm/z (mass-to-charge ratio)Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺136.08876129.5
[M+Na]⁺158.07070136.6
[M-H]⁻134.07420128.9
[M+NH₄]⁺153.11530151.8
[M+K]⁺174.04464133.7
[M+H-H₂O]⁺118.07874125.7
[M+HCOO]⁻180.07968149.1
[M+CH₃COO]⁻194.09533175.2
[M+Na-2H]⁻156.05615135.2
[M]⁺135.08093130.6
[M]⁻135.08203130.6

Table based on predicted data for 6-chlorohexan-1-amine. Data from PubChemLite. uni.lu

Chromatographic Techniques for Purity Assessment and Byproduct Identification

Chromatographic methods are fundamental for separating the components of a mixture, allowing for the assessment of purity and the identification of byproducts in reactions involving this compound.

Gas Chromatography-Mass Spectrometry for Mixture Analysis and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.govchemsrc.com In the analysis of this compound, GC-MS can be used to separate the target compound from starting materials, solvents, and any impurities or byproducts present in the reaction mixture.

As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. By comparing these mass spectra to libraries of known compounds, it is possible to identify the various species present in the mixture. This impurity profiling is crucial for quality control and for understanding the side reactions that may be occurring during synthesis.

Thermal Analysis for Reaction Process Understanding

Thermal analysis techniques provide valuable information about the physical and chemical changes that occur in a material as a function of temperature. For this compound, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to study its melting point, decomposition temperature, and thermal stability. This information is critical for understanding the thermal parameters of a reaction, ensuring safe operating conditions, and predicting the potential for thermal decomposition or side reactions at elevated temperatures. By analyzing the thermal behavior of reactants, intermediates, and products, a more complete picture of the reaction process can be obtained.

Differential Scanning Calorimetry for Exothermic Event Prediction and Process Safety

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal properties of materials. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This analysis is crucial for identifying exothermic events, such as decomposition, which can pose significant safety risks in chemical processes.

For a hypothetical analysis, a DSC experiment would be conducted by heating a small, precisely weighed sample of this compound in a sealed crucible at a constant rate. The resulting thermogram would plot heat flow against temperature. An exothermic event would appear as a peak, and from this, key safety parameters can be determined.

Hypothetical DSC Data for this compound

ParameterHypothetical ValueSignificance
Onset Temperature (T_onset)180 - 220 °CThe temperature at which the exothermic decomposition begins. A lower onset temperature indicates lower thermal stability.
Peak Exotherm Temperature (T_peak)230 - 270 °CThe temperature at which the rate of heat evolution is at its maximum.
Enthalpy of Decomposition (ΔH_d)100 - 300 J/gThe total heat released during decomposition. A higher value indicates a more energetic and potentially hazardous event.

Note: The values in this table are hypothetical and are intended for illustrative purposes only. Actual experimental data is required for a precise safety assessment.

The prediction of exothermic events is a critical aspect of process safety management. By understanding the thermal stability of this compound through DSC, appropriate control measures can be implemented to prevent thermal runaway reactions during its handling, storage, and use in chemical synthesis.

Electrochemical Characterization for Redox Behavior

Electrochemical methods are instrumental in elucidating the redox properties of a molecule, providing insights into its electron transfer mechanisms and potential for electrochemical synthesis or degradation. For this compound, techniques such as cyclic voltammetry and controlled potential electrolysis can be used to study the reduction of the carbon-chlorine bond.

Cyclic Voltammetry and Controlled Potential Electrolysis for Mechanistic Studies

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement where the potential of a working electrode is ramped linearly versus time. When the potential reaches a set value, the ramp is reversed. This cycle can be repeated. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox processes.

For this compound, CV can be used to investigate the reduction of the alkyl chloride. The reduction of the C-Cl bond is typically an irreversible process, meaning the electron transfer is followed by a rapid chemical step, in this case, the cleavage of the C-Cl bond to form a chloride ion and an alkyl radical. This would be observed as a reduction peak in the cathodic scan of the voltammogram with no corresponding oxidation peak in the reverse scan.

Controlled Potential Electrolysis (CPE) , also known as bulk electrolysis, involves holding the working electrode at a constant potential, one at which the desired electrochemical reaction occurs, and monitoring the current as a function of time. This technique is used to quantitatively determine the number of electrons transferred in a redox reaction (n-value) and can also be employed for preparative scale electrosynthesis.

In the context of this compound, CPE at a potential corresponding to the reduction of the C-Cl bond would lead to the formation of hexan-1-amine. By measuring the total charge passed during the electrolysis of a known amount of the starting material, the n-value for the reduction can be calculated using Faraday's law. This would confirm a two-electron process for the reductive cleavage of the C-Cl bond to form the corresponding alkane and a chloride ion.

Hypothetical Electrochemical Data for this compound

TechniqueParameterHypothetical FindingMechanistic Implication
Cyclic VoltammetryReduction Peak Potential (E_pc)-1.8 to -2.2 V vs. Ag/AgClPotential required to initiate the reduction of the C-Cl bond.
Cyclic VoltammetryAnodic PeakAbsentIndicates an irreversible reduction process due to rapid C-Cl bond cleavage.
Controlled Potential ElectrolysisNumber of Electrons (n)~2Confirms a two-electron reduction mechanism.
Controlled Potential ElectrolysisProduct AnalysisHexan-1-amineIdentifies the product of the electrochemical reduction.

Note: The values and findings in this table are hypothetical and based on the expected behavior of similar alkyl chlorides. Specific experimental studies are necessary for accurate characterization.

These electrochemical studies are fundamental for understanding the reaction mechanisms of this compound and for exploring its potential in electrosynthetic applications, where the targeted cleavage of the C-Cl bond could be utilized to form new chemical entities.

Computational and Theoretical Investigations of 6 Chlorohexan 1 Amine Hydrochloride

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-chlorohexan-1-amine (B3048195) hydrochloride, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. In 6-chlorohexan-1-amine hydrochloride, the lone pair of electrons on the nitrogen atom of the amine group and the electronegative chlorine atom significantly influence the HOMO and LUMO energies.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-8.2 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy-0.5 eVRepresents the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap7.7 eVA large gap suggests high stability and low reactivity.
Dipole Moment12.5 DA high dipole moment indicates a polar molecule with significant charge separation.
Mulliken Atomic ChargesN: -0.45, Cl: -0.25Shows the partial charge distribution, with nitrogen and chlorine being electron-rich centers.

Note: The values in this table are illustrative and based on typical ranges observed for similar functionalized alkanes. Actual experimental or more detailed computational values may vary.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). By calculating the transition energies and oscillator strengths, TD-DFT can predict the wavelengths at which the molecule will absorb light. For this compound, the primary chromophores are the C-Cl and C-N bonds, although significant absorption is not expected in the visible region.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide detailed information about its conformational landscape, flexibility, and interactions with its environment, such as solvent molecules.

The six-carbon chain of this compound allows for considerable conformational flexibility due to rotation around the C-C single bonds. The presence of the terminal chloro and amino groups influences the preferred conformations through steric and electrostatic interactions. Conformational analysis aims to identify the low-energy conformers of the molecule, as these are the most likely to be populated at a given temperature.

MD simulations of hexane (B92381) and alkylamines have shown that the alkyl chain can adopt various gauche and anti conformations. nih.govdtu.dknih.govcapes.gov.br For this compound, the interactions between the -Cl and -NH3+ groups will play a crucial role in determining the most stable conformers. It is expected that conformations that minimize steric hindrance and optimize electrostatic interactions (such as intramolecular hydrogen bonding if possible in a non-polar solvent) would be favored.

Table 2: Key Conformational Dihedral Angles in 6-Chlorohexan-1-amine

Dihedral AngleDescriptionExpected Stable Conformations (degrees)
Cl-C6-C5-C4Rotation around the C5-C6 bond~180° (anti), ±60° (gauche)
C3-C2-C1-NRotation around the C1-C2 bond~180° (anti), ±60° (gauche)
C4-C3-C2-C1Rotation within the hexyl chain~180° (anti), ±60° (gauche)

Theoretical Mechanistic Studies of this compound Reactions

Theoretical mechanistic studies employ computational methods to investigate the pathways of chemical reactions, including the structures of transition states and the calculation of activation energies. For this compound, several types of reactions can be studied theoretically.

One important reaction is nucleophilic substitution at the carbon atom bearing the chlorine. The amine group in the same molecule can act as an intramolecular nucleophile, leading to the formation of a cyclic amine (azepane) through cyclization. Computational studies can model the transition state for this intramolecular SN2 reaction and determine the activation barrier. The probability of this reaction is influenced by the conformational flexibility of the hexyl chain, which must adopt a conformation that allows the nucleophilic nitrogen to approach the electrophilic carbon from the backside.

Another area of study is the reactivity of the amine group itself. As a primary amine, it can undergo various reactions such as acylation, alkylation, and Schiff base formation. Theoretical studies can model the mechanisms of these reactions, providing insights into the role of catalysts and the stereoselectivity of the products. mdpi.com The Hofmann-Löffler reaction, which involves the rearrangement of N-haloamines to form cyclic amines, provides a relevant framework for understanding potential intramolecular reactions of this compound under specific conditions. acs.org

Derivation of Structure-Reactivity Relationships from Computational Models

By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic properties and reactivity, it is possible to derive structure-reactivity relationships (SRRs). These relationships are valuable for designing new molecules with desired properties.

For example, computational models can predict how changing the length of the alkyl chain or substituting the chlorine atom with other halogens would affect the rate of intramolecular cyclization. DFT calculations could show how these structural changes alter the HOMO-LUMO gap or the partial charges on the reacting atoms, which in turn correlate with reactivity. mdpi.com

Similarly, by modeling a series of related compounds, it is possible to build a quantitative structure-activity relationship (QSAR) model. While often used in drug discovery, the principles of QSAR can be applied to predict any property of interest, such as the compound's performance as a building block in organic synthesis. Computational studies on alkylamines have shown a strong correlation between steric hindrance and the thermodynamic and kinetic properties of these molecules. nih.govrsc.org

Future Directions and Research Opportunities

Emerging Synthetic Strategies for 6-Chlorohexan-1-amine (B3048195) Hydrochloride

Traditional synthetic routes to 6-Chlorohexan-1-amine and its hydrochloride salt often involve multiple steps starting from precursors like 6-chlorohexanol. chemicalbook.com However, modern research is pivoting towards more efficient and environmentally benign methodologies.

A significant emerging strategy is the application of mechanochemistry. This technique involves conducting reactions in the solid state by grinding or milling, often eliminating the need for bulk solvents. The synthesis of amines from alcohols, including the related precursor 6-chlorohexan-1-ol, has been demonstrated using these methods. While this approach aligns with green chemistry principles by minimizing solvent waste, current research highlights that yields can be modest (around 40% for some substrates), presenting a clear opportunity for future investigation into catalyst optimization and reaction conditions to improve efficiency.

Future synthetic research will likely focus on:

Catalyst Development: Designing new catalysts that can improve the yield and selectivity of direct amination or other formation reactions under mechanochemical or other low-impact conditions.

Flow Chemistry: Adapting synthetic routes to continuous flow reactors, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Synthetic AspectConventional Route (Example)Emerging Mechanochemical RouteFuture Research Focus
Starting Material 1,6-Hexanediol (B165255) -> 6-Chlorohexan-1-ol6-Chlorohexan-1-olSourcing from renewable feedstocks
Key Transformation Multi-step chemical conversionsDirect solid-state reactionHigh-yield, catalytic transformations
Solvent Use HighMinimal to noneSolvent-free or green solvents
Efficiency Multiple purification stepsModest yields reported Improving reaction kinetics and yield

Novel Applications in Interdisciplinary Chemical Research

The utility of 6-Chlorohexan-1-amine hydrochloride as a molecular building block is expanding beyond traditional organic synthesis into more specialized, interdisciplinary fields. Its ability to introduce a six-carbon linker with reactive handles at both ends makes it ideal for creating more complex molecular architectures.

In drug discovery and chemical biology, a key application involves its use as a precursor to other functionalized linkers. For instance, the chloride can be substituted to create 6-Azidohexan-1-amine Hydrochloride . The introduction of the azide (B81097) group enables the use of "click chemistry," a set of highly efficient and specific reactions, for bioconjugation, such as attaching the linker to proteins or other biomolecules. This is invaluable for developing targeted drug delivery systems and diagnostic tools. Another derivative, 6-Methylsulfanylhexan-1-amine , is used as an intermediate for compounds containing thioether linkages.

Furthermore, its role in the synthesis of fluorescent probes is an active area of research. By attaching this linker to a fluorophore, scientists can create tools to visualize biological processes or to quantify the presence of specific analytes. The potential for its use in materials science, for example, as a monomer or functional additive in the development of new polymers or materials for organic light-emitting diodes (OLEDs), represents a frontier for future exploration. bldpharm.com

Research AreaApplication of 6-Chlorohexan-1-amine HClKey Derivative/Target Molecule
Chemical Biology Precursor for bioconjugation linkers6-Azidohexan-1-amine Hydrochloride
Drug Discovery Building block for active pharmaceutical ingredients (APIs) Various bioactive molecules
Diagnostics Intermediate for creating labeling agentsFluorescent probes
Organic Synthesis Intermediate for thioether-containing compounds6-Methylsulfanylhexan-1-amine

Advancements in Analytical and Computational Characterization Methodologies

As the applications of this compound become more sophisticated, so too do the methods for its characterization. Beyond standard techniques like NMR and HPLC, advanced analytical and computational tools are providing deeper insights into its properties and reactivity. bldpharm.com

Computational chemistry is playing a pivotal role in predicting the behavior of this compound and its derivatives. Methods like Density Functional Theory (DFT) can be used to calculate electronic properties, helping to understand its reactivity and potential interactions with biological targets. Furthermore, molecular docking simulations allow researchers to virtually screen derivatives against proteins to predict binding affinity, accelerating the early stages of drug discovery.

In the analytical laboratory, ion mobility-mass spectrometry (IM-MS) is an emerging technique for characterizing molecules. For 6-Chlorohexan-1-amine, predicted Collision Cross Section (CCS) values have been calculated for various adducts. uni.lu CCS is a measure of the ion's size and shape in the gas phase and provides an additional layer of identification, increasing confidence in analytical results. These computational and advanced analytical methods can also be combined to resolve experimental discrepancies, such as understanding how solvent polarity affects the compound's reactivity through kinetic assays and multivariate analysis.

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]+ 136.08876129.5
[M+Na]+ 158.07070136.6
[M-H]- 134.07420128.9
[M+K]+ 174.04464133.7
[M+H-H2O]+ 118.07874125.7
Data sourced from PubChemLite, predicted using CCSbase. uni.lu

Sustainable and Scalable Production Methodologies for Industrial Relevance

For this compound to be viable for large-scale industrial applications, its production must be both economically scalable and environmentally sustainable. Future research is heavily focused on aligning its synthesis with the principles of green chemistry. rsc.org

As mentioned, mechanochemical synthesis represents a significant step towards sustainability by reducing solvent use. The next challenge is to translate these lab-scale innovations into robust, industrial-scale processes. This involves designing scalable milling and grinding equipment and optimizing reaction conditions to maximize throughput and yield, ensuring the process is not only green but also commercially competitive. google.com

A major area of future research will be the holistic evaluation of synthetic pathways using green metrics toolkits, such as the CHEM21 toolkit. rsc.org This approach moves beyond simply looking at yield and considers factors like atom economy, energy consumption, and the environmental impact of all materials used. This allows for a quantitative comparison of different synthetic routes, guiding researchers toward the most truly sustainable option. The long-term goal is to develop synthetic pathways that utilize renewable resources as starting materials, further reducing the environmental footprint of production. rsc.org

ConsiderationFuture Research DirectionDesired Outcome
Sustainability Application of green chemistry metrics (e.g., CHEM21 toolkit) rsc.orgQuantifiably lower environmental impact
Raw Materials Investigation into bio-based feedstocks rsc.orgReduced reliance on petrochemicals
Process Technology Development of continuous flow and scalable mechanochemical reactorsIncreased efficiency, safety, and throughput
Waste Reduction Designing high atom economy reactions and catalyst recyclingMinimization of chemical waste (E-Factor)

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-chlorohexan-1-amine hydrochloride, and how are intermediates validated?

  • Answer : Synthesis typically involves chloro-substitution of a primary amine precursor. For example, hexane-1,6-diamine can undergo selective protection of one amine group, followed by chlorination at the terminal carbon using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The intermediate 6-chlorohexan-1-amine is then treated with HCl to form the hydrochloride salt .
  • Validation : Intermediates are characterized via NMR (¹H/¹³C) to confirm regioselectivity and LC-MS to verify molecular weight. Purity is assessed using HPLC with UV detection (λ = 210–230 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.